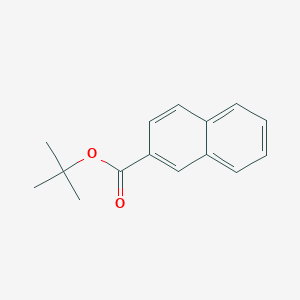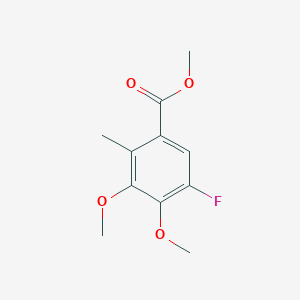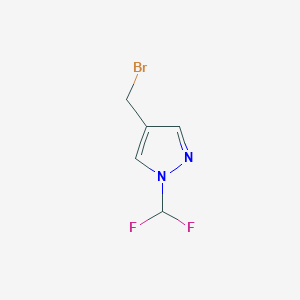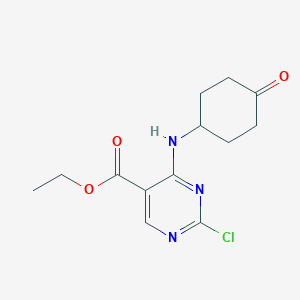
1-Fluoro-1-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-1-methylcyclohexane is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with a fluorine atom and a methyl group on the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-1-methylcyclohexane can be synthesized through several methods. One common approach involves the fluorination of 1-methylcyclohexane using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor. The reaction typically requires controlled conditions to ensure the selective introduction of the fluorine atom without over-fluorination or unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-1-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, yielding 1-methylcyclohexane.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can facilitate the reduction process.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-iodo-1-methylcyclohexane.
Oxidation: Products include 1-methylcyclohexanol or 1-methylcyclohexanone.
Reduction: The major product is 1-methylcyclohexane.
Applications De Recherche Scientifique
1-Fluoro-1-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of cycloalkanes.
Biology: The compound can be used in studies investigating the interaction of fluorinated molecules with biological systems.
Medicine: Fluorinated cycloalkanes are explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability.
Industry: The compound may be used in the development of new materials, including polymers and coatings, where fluorinated compounds impart desirable properties like hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism by which 1-fluoro-1-methylcyclohexane exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules. Fluorine’s high electronegativity and small size can lead to unique electronic and steric effects, impacting the compound’s behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
1-Chloro-1-methylcyclohexane: Similar structure but with a chlorine atom instead of fluorine.
1-Bromo-1-methylcyclohexane: Contains a bromine atom in place of fluorine.
1-Iodo-1-methylcyclohexane: Features an iodine atom instead of fluorine.
Uniqueness: 1-Fluoro-1-methylcyclohexane is unique due to the presence of the fluorine atom, which imparts distinct properties compared to its halogenated analogs. Fluorine’s high electronegativity and ability to form strong carbon-fluorine bonds result in increased chemical stability and resistance to metabolic degradation, making it valuable in various applications.
Propriétés
Numéro CAS |
66922-12-1 |
|---|---|
Formule moléculaire |
C7H13F |
Poids moléculaire |
116.18 g/mol |
Nom IUPAC |
1-fluoro-1-methylcyclohexane |
InChI |
InChI=1S/C7H13F/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 |
Clé InChI |
UUUDONDEKDBZRB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




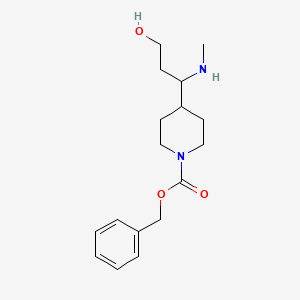

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
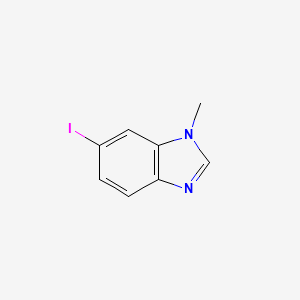
![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
